![molecular formula C15H17N5O2 B5622568 N-(2,1,3-benzoxadiazol-5-ylmethyl)-N-methyl-2-(1H-pyrazol-1-yl)butanamide](/img/structure/B5622568.png)
N-(2,1,3-benzoxadiazol-5-ylmethyl)-N-methyl-2-(1H-pyrazol-1-yl)butanamide
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Overview
Description
Synthesis Analysis
The synthesis of compounds similar to N-(2,1,3-Benzoxadiazol-5-ylmethyl)-N-methyl-2-(1H-pyrazol-1-yl)butanamide typically involves multi-step reactions starting from readily available chemicals. For instance, similar compounds have been synthesized by combining benzothiazole and pyrazole derivatives through a series of reactions including condensation, cyclization, and amide formation. These processes involve the use of coupling reagents and catalysts under controlled conditions to achieve the desired product with high purity and yield (Nitta et al., 2008).
Molecular Structure Analysis
The molecular structure of compounds like N-(2,1,3-Benzoxadiazol-5-ylmethyl)-N-methyl-2-(1H-pyrazol-1-yl)butanamide is characterized using spectroscopic methods such as NMR (Nuclear Magnetic Resonance) and IR (Infrared Spectroscopy), and analytical techniques like mass spectrometry. These analyses provide detailed information about the compound's framework, including the arrangement of atoms, the presence of functional groups, and the stereochemistry. The structure is critical for understanding the compound's potential interactions with biological targets (Ge et al., 2014).
properties
IUPAC Name |
N-(2,1,3-benzoxadiazol-5-ylmethyl)-N-methyl-2-pyrazol-1-ylbutanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5O2/c1-3-14(20-8-4-7-16-20)15(21)19(2)10-11-5-6-12-13(9-11)18-22-17-12/h4-9,14H,3,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFZVQKNVPJDQSG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N(C)CC1=CC2=NON=C2C=C1)N3C=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,1,3-benzoxadiazol-5-ylmethyl)-N-methyl-2-(1H-pyrazol-1-yl)butanamide |
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